7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various scientific fields. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This compound’s unique structure, featuring a chloro group, an isopropoxypropyl side chain, and a mercapto group, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the quinazoline ring.
Introduction of the Chloro Group: The chloro group can be introduced by treating the quinazoline core with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isopropoxypropyl Side Chain: The isopropoxypropyl side chain can be introduced through an alkylation reaction using an appropriate alkylating agent, such as 3-isopropoxypropyl bromide, in the presence of a base like potassium carbonate.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the intermediate with a thiolating agent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Amino or thiol-substituted quinazoline derivatives
Scientific Research Applications
7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound’s quinazoline core can interact with enzymes or receptors, modulating their activity. The chloro group and mercapto group may enhance binding affinity and specificity, while the isopropoxypropyl side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[7-Chloro-3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}propionamide
- 2-{[7-Chloro-3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(cyclohexylmethyl)acetamide
Uniqueness
7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, isopropoxypropyl side chain, and mercapto group differentiates it from other quinazoline derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
7-chloro-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)19-7-3-6-17-13(18)11-5-4-10(15)8-12(11)16-14(17)20/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRLPNNNHOAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.